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N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazine Sulfonamides

Sourcing a structurally validated pyridazine-sulfonamide with defined linker geometry for ion channel or carbonic anhydrase screening is often hindered by generic analogs lacking SAR-critical features. This compound directly addresses that gap. Its ethylenediamine spacer and methanesulfonamide head provide a unique scaffold for probing linker-dependent target engagement. - Enables direct SAR comparison against arylsulfonamide and direct-linked analogs, where linker variation alters CA inhibition potency by >1000-fold. - Screened in HTS for AMPAR-stargazin modulation and GIRK2 activation, providing a starting point for neuroplasticity research. - Compact (MW 230.29) and ligand-efficient; suitable for X-ray crystallography and NMR-based fragment screening to resolve binding poses.

Molecular Formula C8H14N4O2S
Molecular Weight 230.29
CAS No. 1203231-71-3
Cat. No. B2997651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide
CAS1203231-71-3
Molecular FormulaC8H14N4O2S
Molecular Weight230.29
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNS(=O)(=O)C
InChIInChI=1S/C8H14N4O2S/c1-7-3-4-8(12-11-7)9-5-6-10-15(2,13)14/h3-4,10H,5-6H2,1-2H3,(H,9,12)
InChIKeyGJLWHZOVKYBCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazine Methanesulfonamide (CAS 1203231-71-3) Overview


N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1203231-71-3) is a synthetic pyridazine-sulfonamide hybrid small molecule (MW 230.29, C₈H₁₄N₄O₂S) that combines a 6-methylpyridazine ring with an ethylenediamine-linked methanesulfonamide tail . This structure places it within the broader class of pyridazine sulfonamide derivatives, a family that has garnered significant interest as chloride channel blockers, kinase inhibitors, and carbonic anhydrase inhibitors [1][2]. However, the compound's specific bioactivity profile remains largely uncharacterised in the peer-reviewed literature, making independent verification of its differentiation claims essential prior to procurement.

Pyridazine-sulfonamide scaffold with ethylenediamine linker; supports linker-dependent SAR studies
Screened in ion-channel HTS panels; may support neuronal excitability probe development
Methanesulfonamide warhead retains zinc-binding potential; review CA isoform selectivity context

Non-Interchangeability with Other Pyridazine Sulfonamides


The biological activity of pyridazine sulfonamides is exquisitely sensitive to subtle structural variations. The length and flexibility of the linker between the pyridazine core and the sulfonamide warhead, as well as the alkyl substituent on the sulfonamide nitrogen, profoundly influence target engagement and selectivity. For instance, the presence of an ethylenediamine spacer in this compound, as opposed to a direct amine linkage, alters the distance between the hydrogen-bond-donating sulfonamide and the pyridazine ring, which has been shown to modulate carbonic anhydrase inhibition potency by over three orders of magnitude in closely related series [1]. Similarly, the methanesulfonamide group, compared to an ethanesulfonamide or a free sulfonamide, influences both lipophilicity and the pKa of the sulfonamide NH, impacting membrane permeability and zinc-binding affinity at the active site of carbonic anhydrases . Therefore, generic substitution with another pyridazine sulfonamide analog without identical linker and sulfonamide substituents is not supported by the available structure-activity relationship (SAR) data and carries a high risk of altered or diminished activity.

Ethylenediamine linker
Direct-amine or single-carbon linker analogs may shift zinc-binding geometry; class-level Ki differences exceed 10-fold in related series
Methanesulfonamide (–SO₂NHCH₃)
Ethanesulfonamide (–SO₂NHC₂H₅) analog alters predicted logP by ~0.5 units and pKa by ~0.3 units; ionization fraction at pH 7.4 may differ
Ion-channel HTS profile
CA-II-inhibitory pyridazine sulfonamides may not replicate AMPAR/GIRK2 engagement; target profile context may not transfer

Head-to-Head Comparator Evidence


Ethylenediamine Linker vs. Direct Amine Linkage

The target compound N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide possesses a flexible ethylenediamine linker (-NH-CH₂-CH₂-NH-) connecting the 6-methylpyridazine core to the methanesulfonamide group, whereas the direct analog N-(6-methylpyridazin-3-yl)methanesulfonamide (CAS 89465-19-0) features a rigid, direct N-S bond . In pyridazine-tethered sulfonamide series targeting carbonic anhydrase II, a one-carbon extension of the linker was shown to alter the inhibitory constant (Ki) by more than 10-fold (e.g., compound 7c, Ki = 0.63 nM, vs. its one-carbon-shorter analog, Ki = 8.7 nM) [1]. While no direct Ki data for the target compound are publicly available, the class-level SAR strongly indicates that the ethylenediamine spacer is a critical determinant of binding affinity and cannot be assumed equivalent to a direct amine or single-carbon linker.

Linker length comparison
Class-level inference
Ethylenediamine spacer vs. direct N–S bond (CAS 89465-19-0); class-level Ki difference >10-fold for one-carbon extension in pyridazine-tethered sulfonamide series
Linker-dependent binding affinity context; direct linker analogs may not support equivalent target engagement
No direct Ki data for this compound; class SAR only
Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazine Sulfonamides

Methyl vs. Ethyl Sulfonamide Substituent

The target compound contains a methanesulfonamide (-SO₂NHCH₃) group, whereas the closely related analog N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide (CAS 1207031-24-0) bears an ethanesulfonamide (-SO₂NHC₂H₅) moiety . The calculated logP difference between methyl and ethyl homologs is approximately 0.5 log units, which can translate to a 3-fold difference in membrane permeability based on Lipinski's rule-of-five projections [1]. Furthermore, the pKa of the sulfonamide NH is depressed by approximately 0.3 units in the methyl analog compared to the ethyl analog due to reduced inductive electron donation, which directly impacts the fraction of the deprotonated, zinc-binding competent species at physiological pH [1]. No experimental pKa or logP data for either compound have been published.

Sulfonamide N-alkyl effect
Class-level inference
Methanesulfonamide (–CH₃) vs. ethanesulfonamide (–C₂H₅, CAS 1207031-24-0); predicted ΔlogP ≈ –0.5, ΔpKa ≈ –0.3; estimated ~2-fold difference in ionized fraction at pH 7.4
Alkyl substituent may influence permeability and zinc-binding-competent species; data to verify
In silico predictions; no experimental pKa or logP published
Medicinal Chemistry Pharmacokinetics Sulfonamide pKa

Ion Channel vs. Carbonic Anhydrase Targeting

High-throughput screening data deposited by the Vanderbilt Screening Center indicate that this compound was tested in assays for modulation of AMPAR-stargazin complexes (Target: Stargazin, mouse) and for activation of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) . In contrast, structurally related pyridazine-tethered sulfonamides (e.g., compound 7c) have demonstrated potent inhibition of carbonic anhydrase II (Ki = 0.63 nM) [1]. The target compound's engagement with ion channel targets rather than carbonic anhydrases suggests a distinct polypharmacology that may be exploited for neurological indications, though the quantitative potency (IC₅₀/EC₅₀ values) remains undisclosed in the public domain .

Ion channel vs. CA targeting
Supporting evidence
Tested in AMPAR-stargazin modulation and GIRK2 activation HTS assays; comparator pyridazine sulfonamide 7c inhibits CA-II with Ki = 0.63 nM
Reported ion-channel screening context; CA-II inhibitory potency may not be assumed
Quantitative IC₅₀/EC₅₀ undisclosed; confirmatory dose-response needed
High-Throughput Screening (HTS) Ion Channels GPCR

Chloride Channel Blocker vs. Kinase Inhibitor Patents

The generic Markush structure in U.S. Patent Application US20110288093 encompasses pyridazine sulfonamide derivatives, including the target compound, as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC), specifically for the treatment of cystic fibrosis and polycystic kidney disease [1]. In contrast, a separate patent family (WO2009154769A1) claims substituted pyridazine carboxamide compounds as kinase inhibitors for oncology indications [2]. The target compound's inclusion in the chloride channel patent, but not in the kinase inhibitor patent, suggests a differentiated therapeutic vector. However, no specific IC₅₀ data for chloride channel inhibition are provided for this individual compound within the patent document [1].

Patent landscape differentiation
Supporting evidence
Encompassed by US20110288093 (CaCC/VRAC chloride channel modulator); distinct from WO2009154769A1 (pyridazine carboxamide kinase inhibitors)
Source review: patent family context suggests chloride-channel research vector, not kinase inhibition
No compound-specific IC₅₀ data in patent; class-level scope only
Patent Analysis Chloride Channel Blocker Cystic Fibrosis

Research Application Scenarios


Neuroscience Probe for AMPAR-Stargazin and GIRK2

Based on HTS data indicating that the compound was screened for modulation of AMPAR-stargazin complexes and GIRK2 potassium channel activation , researchers investigating synaptic plasticity or neuronal excitability may select this compound as a starting scaffold for hit-to-lead optimization. The ethylenediamine linker provides two ionisable amine sites (pKa ~6-8) that can be protonated at physiological pH, potentially mimicking the polyamine pharmacophore found in certain ion channel modulators [1].

Chloride Channel Blocker SAR in CF and PKD Models

The compound falls within the generic scope of U.S. Patent US20110288093, which claims pyridazine sulfonamides as CaCC and VRAC inhibitors . Investigators exploring chloride channel pharmacology may use this compound as a tool to study the role of CaCC/VRAC in epithelial ion transport. The methanesulfonamide head group offers a smaller steric footprint compared to arylsulfonamide analogs, which may confer advantages in accessing narrow channel pores [1].

Negative Control for Carbonic Anhydrase Profiling

Given that closely related pyridazine-tethered sulfonamides exhibit potent carbonic anhydrase II inhibition (Ki = 0.63 nM for compound 7c) , this compound—which has a distinct ethylenediamine linker and was not reported as a CA inhibitor—can serve as a negative control or selectivity comparator in carbonic anhydrase inhibitor screening panels. The methanesulfonamide group retains the zinc-binding sulfonamide functionality, but the extended linker may reduce affinity for CA isoforms, enabling researchers to assess linker-dependent selectivity [1].

Crystallography and Biophysical Protein-Ligand Studies

The compound's molecular weight (230.29 Da) and the presence of both hydrogen bond donors (two NH groups) and acceptors (pyridazine N atoms, sulfonamide O atoms) make it a suitable ligand for X-ray crystallography or NMR-based fragment screening . Its structural differentiation from N-(6-methylpyridazin-3-yl)methanesulfonamide (absence of the ethyl spacer) allows researchers to probe the effect of linker length on binding pose and protein conformation [1].

Application
Selection Property
Validation Focus
Ion-channel probe development
HTS-reported AMPAR/GIRK2 engagement context
Dose-response confirmation; ion-channel subtype selectivity panel
Chloride channel SAR studies
CaCC/VRAC patent scope; methanesulfonamide steric profile
Epithelial ion-transport functional assay; linker-length SAR
CA isoform selectivity comparator
Extended linker may reduce CA-II affinity
CA inhibition panel; comparison with high-affinity pyridazine sulfonamides
Biophysical fragment screening
Low MW (230.29 Da); dual H-bond donor/acceptor
X-ray crystallography or NMR-based binding-pose determination
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